molecular formula C12H19N3O B1472639 4-Piperidineethanol, 1-(5-amino-2-pyridinyl)- CAS No. 1425377-34-9

4-Piperidineethanol, 1-(5-amino-2-pyridinyl)-

Cat. No. B1472639
CAS RN: 1425377-34-9
M. Wt: 221.3 g/mol
InChI Key: CMDQRGDAYPHJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Piperidineethanol, 1-(5-amino-2-pyridinyl)-” is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol. It is a cyclic secondary amine .


Molecular Structure Analysis

The molecular structure of “4-Piperidineethanol, 1-(5-amino-2-pyridinyl)-” consists of a piperidine ring attached to a pyridine ring via an ethanol linker.

Scientific Research Applications

Enantioselective Synthesis

2-Piperidineethanol, a compound structurally related to 4-Piperidineethanol, has been utilized in the enantioselective synthesis of natural and synthetic compounds. Its stereocenter and functionalizable alcohol group make it a valuable starting material for synthetic chemistry. Synthetic and enzymatic methods have been developed for the resolution of its racemic form, facilitating the synthesis of enantiopure compounds (Perdicchia et al., 2015).

Physical Properties of Aqueous Solutions

Research into the physical properties of aqueous solutions of 2-piperidineethanol (a close analog) with piperazine has been conducted, focusing on densities, viscosities, and surface tensions. These studies are relevant for applications in gas treating and other industrial processes (Paul & Mandal, 2006).

Antimycobacterial Compounds

Spiro-piperidin-4-ones, synthesized from 1-methyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the potential of piperidine derivatives in developing new antimicrobial agents (Kumar et al., 2008).

Insecticidal Activity

Pyridine derivatives, including compounds with a piperidine component, have been studied for their insecticidal activity against the cowpea aphid. This research offers insights into the development of new insecticides (Bakhite et al., 2014).

P2Y12 Antagonists

Piperazinyl glutamate pyridines, acting as P2Y(12) antagonists, have been explored for their potential in inhibiting platelet aggregation. This research is significant for the development of therapeutic agents in cardiovascular diseases (Parlow et al., 2010).

Pyrolysis of Perhydro[1,2-c][1,3]oxazines

The pyrolysis of oxazines derived from 2-piperidineethanol has been studied for synthesizing 2,3-dehydropiperidine enamines, showcasing an environmentally friendly method for producing these compounds (Cook et al., 2005).

c-Met/ALK Inhibitors

Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and selective inhibitors of c-Met/ALK. This research is crucial for cancer therapy, offering a new class of targeted inhibitors (Li et al., 2013).

Safety And Hazards

The safety data sheet for a structurally similar compound, 4-Piperidinemethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1-(5-aminopyridin-2-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-11-1-2-12(14-9-11)15-6-3-10(4-7-15)5-8-16/h1-2,9-10,16H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDQRGDAYPHJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidineethanol, 1-(5-amino-2-pyridinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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